molecular formula C6H6F3N3O2 B2492568 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1006570-45-1

4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B2492568
CAS No.: 1006570-45-1
M. Wt: 209.128
InChI Key: YXXWAAYLXUWEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and a trifluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the reaction of trans-1-chloro-3,3,3-trifluoropropene with nitrogenous heterocycles. The reaction conditions, including temperature and the nature of the heterocycle, play a crucial role in determining the yield and isomeric composition of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents and controlled reaction environments to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group and trifluoropropyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The nitro group can be reduced to an amino group under appropriate conditions, while the pyrazole ring can undergo oxidation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction of Nitro Group: Conversion to 4-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole.

    Substitution Reactions: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds with antifungal, antibacterial, or anticancer properties.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: Employed in the study of enzyme mechanisms and as a probe for biological pathways.

Mechanism of Action

The mechanism of action of 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoropropyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
  • 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-imidazole
  • 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-triazole

Uniqueness

4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to the combination of its nitro and trifluoropropyl substituents, which confer distinct electronic and steric properties. These features make it a valuable compound for designing molecules with specific biological activities or material properties.

Properties

IUPAC Name

4-nitro-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2/c7-6(8,9)1-2-11-4-5(3-10-11)12(13)14/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXWAAYLXUWEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.